4-chloro-N-(furan-2-ylmethyl)-2-methylaniline
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Overview
Description
4-chloro-N-(furan-2-ylmethyl)-2-methylaniline is an organic compound with the molecular formula C12H12ClNO It is a derivative of aniline, where the aniline nitrogen is substituted with a furan-2-ylmethyl group and a chlorine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(furan-2-ylmethyl)-2-methylaniline typically involves the reaction of 4-chloro-2-methylaniline with furan-2-carbaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the N-(furan-2-ylmethyl) group. The reaction conditions often include solvents like ethanol or methanol and are conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(furan-2-ylmethyl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(furan-2-ylmethyl)-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(furan-2-ylmethyl)-2-methylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(furan-2-ylmethyl)aniline: Similar structure but lacks the methyl group on the benzene ring.
4-chloro-N-(furan-2-ylmethyl)benzamide: Contains a benzamide group instead of an aniline group.
4-chloro-N-(furan-2-ylmethyl)pyridine-2-carboxamide: Contains a pyridine ring instead of a benzene ring.
Uniqueness
4-chloro-N-(furan-2-ylmethyl)-2-methylaniline is unique due to the presence of both the furan-2-ylmethyl and chlorine substituents on the aniline ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H12ClNO |
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Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-chloro-N-(furan-2-ylmethyl)-2-methylaniline |
InChI |
InChI=1S/C12H12ClNO/c1-9-7-10(13)4-5-12(9)14-8-11-3-2-6-15-11/h2-7,14H,8H2,1H3 |
InChI Key |
WQTBZGVCPDXHGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NCC2=CC=CO2 |
Origin of Product |
United States |
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